molecular formula C12H18O3 B11942418 6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester CAS No. 193742-19-7

6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester

Cat. No.: B11942418
CAS No.: 193742-19-7
M. Wt: 210.27 g/mol
InChI Key: ZWFSTLNQRMSFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester is an organic compound with the molecular formula C11H16O3 This compound is characterized by the presence of a heptenoic acid backbone with an oxo group at the third position and a propenyl group at the second position The ethyl ester functional group is attached to the carboxylic acid, making it an ester derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester typically involves the esterification of 6-Heptenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:

6-Heptenoic acid+EthanolH2SO46-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester+Water\text{6-Heptenoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 6-Heptenoic acid+EthanolH2​SO4​​6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process. The reaction conditions are optimized to achieve high purity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The propenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular receptors or enzymes, modulating their activity and resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Heptenoic acid, 2-bromo-6-methyl-3-oxo-2-(2-propenyl)-, methyl ester
  • 6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, methyl ester

Comparison

6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester is unique due to its specific ester functional group and the presence of both an oxo and propenyl group. Compared to similar compounds, it may exhibit different reactivity and biological activity due to these structural differences. The ethyl ester group can influence the compound’s solubility, stability, and interaction with biological systems, making it distinct from its methyl ester counterparts.

Properties

CAS No.

193742-19-7

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 3-oxo-2-prop-2-enylhept-6-enoate

InChI

InChI=1S/C12H18O3/c1-4-7-9-11(13)10(8-5-2)12(14)15-6-3/h4-5,10H,1-2,6-9H2,3H3

InChI Key

ZWFSTLNQRMSFCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)C(=O)CCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.